

# Application of ML117 in Bladder Cancer Research: Current Status

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ML117**

Cat. No.: **B1238370**

[Get Quote](#)

A comprehensive review of scientific literature and clinical trial databases reveals no direct research, publications, or ongoing clinical trials specifically investigating the application of a compound designated "**ML117**" in the context of bladder cancer.

While the query sought detailed application notes and protocols for **ML117** in bladder cancer research, extensive searches did not yield any specific information on a molecule with this identifier being studied for this indication. The scientific community and clinical trial registries do not appear to have documented studies on its mechanism of action, efficacy, or experimental protocols related to bladder cancer.

It is possible that "**ML117**" may be an internal compound name not yet disclosed in public literature, a misidentification, or a compound that has not been investigated for this specific type of cancer. The search results did, however, provide information on other similarly named compounds in different cancer types, such as:

- MCLA-117: A clinical-stage antibody being investigated for Acute Myelogenous Leukemia.
- TAK-117 (formerly MLN1117): A PI3K $\alpha$  inhibitor that has been studied in patients with advanced solid malignancies.
- CD117: Also known as c-KIT, a receptor tyrosine kinase that is a known target in various cancers, and its prognostic value has been studied in malignancies like renal carcinoma and osteosarcoma.

However, none of these are synonymous with an "**ML117**" compound for bladder cancer.

Given the absence of specific data, it is not possible to provide the requested detailed application notes, protocols, data tables, or visualizations for **ML117** in bladder cancer research. Researchers and professionals in drug development are advised to consult proprietary databases or internal documentation if "**ML117**" is a known internal designation. For publicly available information, there is currently no basis for its use or study in bladder cancer.

- To cite this document: BenchChem. [Application of ML117 in Bladder Cancer Research: Current Status]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1238370#application-of-ml117-in-bladder-cancer-research\]](https://www.benchchem.com/product/b1238370#application-of-ml117-in-bladder-cancer-research)

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)